2-(4-Nitrobutyl)isoindoline-1,3-dione
Overview
Description
2-(4-Nitrobutyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobutyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction typically requires refluxing in a suitable solvent such as toluene for an extended period (e.g., 24 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, can also be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Aminobutyl)isoindoline-1,3-dione, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-(4-Nitrobutyl)isoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Nitrobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-Nitrobutyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Phthalimide: Another isoindoline-1,3-dione derivative with similar chemical reactivity and applications.
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione:
N-Substituted isoindoline-1,3-dione derivatives: A class of compounds with diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-nitrobutyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-9-5-1-2-6-10(9)12(16)13(11)7-3-4-8-14(17)18/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKOQCKFOUFYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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